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Compound of Interest

Compound Name:
1-Chloro-2-(2-

iodophenoxy)benzene

Cat. No.: B13892145 Get Quote

A Strategic Intermediate for Palladium-Catalyzed Tricyclic Synthesis[1]

Executive Summary
1-Chloro-2-(2-iodophenoxy)benzene (CAS 884512-17-8) is a specialized bifunctional building

block characterized by an ortho,ortho'-dihalogenated diaryl ether motif.[1][2] Its structural

uniqueness lies in the differential reactivity of its halogen substituents—iodine (C–I) and

chlorine (C–Cl).[1] This reactivity gradient allows for chemoselective functionalization, making it

a critical precursor for the synthesis of dibenzofurans and dibenzoxazepines via transition-

metal-catalyzed intramolecular cyclization.[1] These tricyclic cores are ubiquitous in high-

performance OLED materials and bioactive pharmaceutical ingredients (e.g., antipsychotics,

kinase inhibitors).[1]

Chemical Identity & Physicochemical Properties
The molecule features two benzene rings linked by an ether oxygen, with halogen atoms

positioned to facilitate ring closure.[1]

Table 1: Physicochemical Specifications
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Property Specification

CAS Number 884512-17-8

Chemical Name 1-Chloro-2-(2-iodophenoxy)benzene

Synonyms
2-Chloro-2'-iododiphenyl ether; o-Chloro-o'-

iododiphenyl ether

Molecular Formula C₁₂H₈ClIO

Molecular Weight 330.55 g/mol

SMILES Clc1ccccc1Oc2ccccc2I

Physical State Viscous liquid or low-melting solid (Predicted)

Solubility
Soluble in DCM, THF, Toluene; Insoluble in

Water

LogP (Predicted) ~4.5 (Highly Lipophilic)

Reactivity Profile
Susceptible to oxidative addition (C–I > C–Cl);

Stable to weak bases

Synthetic Utility & Mechanism of Action
The primary utility of CAS 884512-17-8 lies in its ability to undergo sequential cross-coupling

reactions.[1] The presence of the iodine atom allows for rapid oxidative addition by

Palladium(0) species under mild conditions, while the chlorine atom can either serve as a

secondary electrophile or be preserved for late-stage functionalization.[1]

Mechanism: Palladium-Catalyzed Intramolecular
Cyclization
The transformation of 1-chloro-2-(2-iodophenoxy)benzene into a tricyclic core (e.g.,

dibenzofuran) typically proceeds via a Pd(II)/Pd(0) catalytic cycle.[1]

Oxidative Addition: Pd(0) inserts into the weak C–I bond, forming an Ar–Pd(II)–I

intermediate.[1]
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Ligand Exchange/Activation: A base (e.g., Cs₂CO₃) facilitates the activation of the proximal

C–H bond (concerted metallation-deprotonation) or C–Cl bond (if forcing conditions are

used).[1]

Reductive Elimination: The Pd center couples the two aryl rings, expelling the metal and

forming the C–C bond to close the central ring.[1]

Key Insight: The selectivity for dibenzofuran (via C–H activation) versus 1-chlorodibenzofuran

(via C–H activation at the non-halogenated position) depends heavily on the ligand sterics and

reaction temperature.[1]

Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this

intermediate.

1-Chloro-2-(2-iodophenoxy)benzene
(CAS 884512-17-8) Ar-Pd(II)-I Intermediate

Pd(0) Oxidative Addition
(Fast, C-I selective)

1-Chlorodibenzofuran
(via C-H Activation)

Intramolecular C-H Arylation
Pd(OAc)2, PCy3, K2CO3

Dibenzoxazepine deriv.
(via Buchwald-Hartwig w/ Amine)

Intermolecular Amination
Primary Amine, Pd2(dba)3

Click to download full resolution via product page

Caption: Divergent catalytic pathways for CAS 884512-17-8. The C-I bond activates first,

enabling ring closure or coupling.[1]

Experimental Protocols
The following protocols are designed for research-scale synthesis and validation. All

procedures must be conducted in a fume hood.[1]

Synthesis of 1-Chloro-2-(2-iodophenoxy)benzene
If not commercially sourced, the compound can be synthesized via a copper-catalyzed Ullmann

coupling.[1]
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Reagents:

2-Chlorophenol (1.0 equiv)[1]

1,2-Diiodobenzene (1.2 equiv)[1]

CuI (10 mol%)[1]

1,10-Phenanthroline (20 mol%)[1]

Cs₂CO₃ (2.0 equiv)[1]

Solvent: Toluene or DMF[1]

Procedure:

Charge: In a dried Schlenk flask, combine 2-chlorophenol (10 mmol), 1,2-diiodobenzene (12

mmol), CuI (190 mg), phenanthroline (360 mg), and Cs₂CO₃ (6.5 g).

Solvate: Add anhydrous Toluene (20 mL) under Argon atmosphere.

Heat: Reflux the mixture at 110°C for 24 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the

disappearance of phenol.[1]

Workup: Cool to RT, filter through a celite pad, and wash with EtOAc.

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Eluent:

100% Hexanes to 5% EtOAc/Hexanes).

Yield: Expect a colorless to pale yellow oil.

Cyclization to 1-Chlorodibenzofuran
This assay validates the structural integrity and reactivity of the ether linkage.[1]

Reagents:

CAS 884512-17-8 (1.0 equiv)[1][2]
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Pd(OAc)₂ (5 mol%)[1]

PCy₃ (Tricyclohexylphosphine) (10 mol%)[1]

K₂CO₃ (2.0 equiv)[1]

Solvent: DMA (Dimethylacetamide)[1]

Procedure:

Dissolve: Dissolve 1.0 mmol of CAS 884512-17-8 in 5 mL of degassed DMA.

Catalyst Addition: Add K₂CO₃ (276 mg), Pd(OAc)₂ (11 mg), and PCy₃ (28 mg).[1]

Reaction: Heat the sealed vial to 130°C for 12 hours.

Analysis: Analyze an aliquot by GC-MS. The product (1-chlorodibenzofuran) will show a

molecular ion peak at m/z ~202 (loss of HI).[1]

Observation: Successful cyclization confirms the ortho,ortho' disposition of the halogens.[1]

Therapeutic & Industrial Applications
While specific proprietary drugs utilizing this exact CAS may be undisclosed, the 2-halo-2'-

halodiphenyl ether scaffold is a known precursor for:

CNS Agents: Tricyclic antidepressants and antipsychotics (e.g., Loxapine, Amoxapine

analogs) often require a dibenzoxazepine core.[1] CAS 884512-17-8 serves as a "pre-

cyclized" backbone where the ether oxygen is already in place, simplifying the synthesis of

the central ring.[1]

OLED Host Materials: Dibenzofuran derivatives are widely used as host materials for

phosphorescent OLEDs due to their high triplet energy.[1] The chlorine substituent allows for

further coupling to arylamines or carbazoles to tune electronic properties.[1]

Kinase Inhibitors: The dibenzofuran scaffold mimics the adenosine triphosphate (ATP)

binding pocket in certain kinase enzymes, making this intermediate valuable for diversity-

oriented synthesis (DOS) libraries.[1]
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Safety & Handling
Hazards: Irritating to eyes, respiratory system, and skin.[1] May cause sensitization by skin

contact.[1]

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine bond is

photolabile).[1]

Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]
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dibenzofurans).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pharmaffiliates.com [pharmaffiliates.com]

2. 1-chloro-2-(2-iodophenoxy)benzene | 884512-17-8 [m.chemicalbook.com]

To cite this document: BenchChem. [Technical Guide: 1-Chloro-2-(2-iodophenoxy)benzene
(CAS 884512-17-8)]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://www.benchchem.com/product/b13892145?utm_src=pdf-body
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://m.chemicalbook.com/ChemicalProductProperty_KR_CB53073365.htm
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://www.benchchem.com/product/b13892145?utm_src=pdf-custom-synthesis
https://www.pharmaffiliates.com/en/84449-15-0-2-8s-9r-10s-11s-13s-14s-16r-17r-9-fluoro-11-17-dihydroxy-10-13-16-trimethyl-3-oxo-6-7-8-9-10-11-12-13-14-15-16-17-dodecahydro-3h-cyclopenta-a-phenanthren-17-yl-2-oxoacetic-acid-pa0451720.html
https://m.chemicalbook.com/ChemicalProductProperty_KR_CB53073365.htm
https://www.benchchem.com/product/b13892145#cas-number-884512-17-8-properties-and-literature
https://www.benchchem.com/product/b13892145#cas-number-884512-17-8-properties-and-literature
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13892145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b13892145#cas-number-884512-17-8-properties-and-
literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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